Cas no 18385-76-7 (6-chloro-3,4-dihydro-2H-1-benzopyran-4-ol)

6-chloro-3,4-dihydro-2H-1-benzopyran-4-ol structure
18385-76-7 structure
Product Name:6-chloro-3,4-dihydro-2H-1-benzopyran-4-ol
CAS No:18385-76-7
MF:C9H9ClO2
MW:184.619561910629
MDL:MFCD11899783
CID:3283248
PubChem ID:15148408
Update Time:2025-04-24

6-chloro-3,4-dihydro-2H-1-benzopyran-4-ol Chemical and Physical Properties

Names and Identifiers

    • 2H-1-BENZOPYRAN-4-OL, 6-CHLORO-3,4-DIHYDRO-
    • 6-CHLORO-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-OL
    • 6-chloro-chroman-4-ol
    • N14456
    • MFCD11899783
    • CS-0361000
    • 2h-1-benzopyran-4-ol,6-chloro-3,4-dihydro-
    • DTXFWMLTXBVKIG-UHFFFAOYSA-N
    • 6-chloro-3,4-dihydro-2H-chromen-4-ol
    • SCHEMBL16397491
    • AKOS014316361
    • 18385-76-7
    • 6-chlorochroman-4-ol
    • 6-chloro-3,4-dihydro-2H-1-benzopyran-4-ol
    • MDL: MFCD11899783
    • Inchi: 1S/C9H9ClO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8,11H,3-4H2
    • InChI Key: DTXFWMLTXBVKIG-UHFFFAOYSA-N
    • SMILES: C1OC2=CC=C(Cl)C=C2C(O)C1

Computed Properties

  • Exact Mass: 184.0291072g/mol
  • Monoisotopic Mass: 184.0291072g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 29.5Ų

6-chloro-3,4-dihydro-2H-1-benzopyran-4-ol Pricemore >>

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Additional information on 6-chloro-3,4-dihydro-2H-1-benzopyran-4-ol

Comprehensive Overview of 2H-1-Benzopyran-4-ol, 6-Chloro-3,4-dihydro- (CAS No. 18385-76-7)

2H-1-Benzopyran-4-ol, 6-Chloro-3,4-dihydro- (CAS No. 18385-76-7) is a chlorinated derivative of the benzopyran family, a class of heterocyclic compounds that have garnered significant attention in pharmaceutical and material science research. This compound, characterized by its unique structural features, serves as a key intermediate in the synthesis of bioactive molecules and functional materials. With the increasing demand for novel chemical entities in drug discovery and advanced material applications, understanding the properties and applications of 6-Chloro-3,4-dihydro-2H-1-benzopyran-4-ol has become essential for researchers and industry professionals.

The molecular structure of 2H-1-Benzopyran-4-ol, 6-Chloro-3,4-dihydro- consists of a benzopyran core substituted with a hydroxyl group at the 4-position and a chlorine atom at the 6-position. This configuration imparts distinct chemical reactivity, making it a versatile building block in organic synthesis. Recent studies highlight its potential in developing antioxidant and anti-inflammatory agents, aligning with the growing interest in natural product-inspired therapeutics. Additionally, its role in the synthesis of flavonoid analogs has sparked curiosity among researchers exploring plant-derived bioactive compounds.

One of the most searched topics related to 6-Chloro-3,4-dihydro-2H-1-benzopyran-4-ol revolves around its synthetic pathways and scalability. Researchers frequently inquire about optimized methods for its production, including catalytic processes and green chemistry approaches. The compound's compatibility with modern synthetic techniques, such as flow chemistry and microwave-assisted synthesis, has been a focal point in recent publications. These methods not only enhance yield but also reduce environmental impact, addressing the industry's shift toward sustainable practices.

In the pharmaceutical sector, 2H-1-Benzopyran-4-ol, 6-Chloro-3,4-dihydro- has been investigated for its potential as a precursor to central nervous system (CNS) drugs. Its structural similarity to known neuroactive compounds has led to exploratory studies in neuroprotection and cognitive enhancement, topics frequently searched in academic and medical communities. Furthermore, its application in designing fluorescent probes for biological imaging underscores its utility in interdisciplinary research.

From a commercial perspective, the global market for benzopyran derivatives is expanding, driven by their diverse applications in cosmetics, agrochemicals, and electronic materials. The demand for 6-Chloro-3,4-dihydro-2H-1-benzopyran-4-ol is particularly notable in regions with robust pharmaceutical and material science industries. Suppliers and manufacturers often highlight its high purity and custom synthesis options to cater to specialized research needs.

Safety and handling of 2H-1-Benzopyran-4-ol, 6-Chloro-3,4-dihydro- are also common search queries. While the compound is not classified as hazardous under standard regulations, proper storage conditions (e.g., cool, dry environments) and personal protective equipment (PPE) recommendations are frequently discussed in technical datasheets. These details are critical for laboratories and industrial settings aiming to maintain compliance with safety protocols.

In summary, 2H-1-Benzopyran-4-ol, 6-Chloro-3,4-dihydro- (CAS No. 18385-76-7) represents a multifaceted compound with broad relevance in modern chemistry. Its applications span from drug development to advanced material design, reflecting the compound's adaptability to evolving scientific trends. As research continues to uncover new uses for this benzopyran derivative, its prominence in both academic and industrial spheres is expected to grow, making it a subject of enduring interest.

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